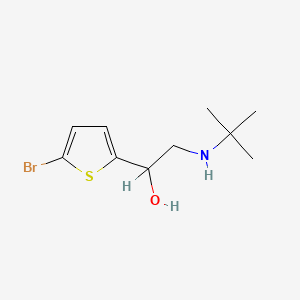

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol

描述

属性

CAS 编号 |

62673-52-3 |

|---|---|

分子式 |

C10H16BrNOS |

分子量 |

278.21 g/mol |

IUPAC 名称 |

1-(5-bromothiophen-2-yl)-2-(tert-butylamino)ethanol |

InChI |

InChI=1S/C10H16BrNOS/c1-10(2,3)12-6-7(13)8-4-5-9(11)14-8/h4-5,7,12-13H,6H2,1-3H3 |

InChI 键 |

ZYEBIXIZJRKPDP-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NCC(C1=CC=C(S1)Br)O |

产品来源 |

United States |

准备方法

Preparation Methods of 1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Functionalization of the thiophene ring with a bromine substituent at the 5-position.

- Introduction of a 2-aminoethanol side chain bearing a tert-butyl group on the amino nitrogen.

- Reduction or substitution reactions to form the final ethanolamine structure.

The synthetic route is often adapted from methods used for structurally related compounds such as albuterol and other β-agonists, with modifications to accommodate the thiophene moiety and bromine substituent.

Specific Preparation Protocols

Halogenation and Side-Chain Introduction

A common approach begins with 2-thienyl derivatives, where bromination is performed selectively at the 5-position of the thiophene ring. This can be achieved using brominating agents under controlled conditions to avoid polysubstitution.

Subsequently, the 2-(tert-butylamino)ethanol side chain is introduced via nucleophilic substitution or reductive amination:

The precursor alpha-bromoacetophenone derivatives (analogous to alpha-bromo-4-nitro-3,5-dichloroacetophenone in related syntheses) are reacted with tert-butylamine or ammonia in ethanol at low temperatures (5-15 °C) to form the corresponding aminoethanol intermediate.

The reaction mixture is then treated with a cationic tert-butyl system, often involving hydrogen chloride gas and isobutylene, to stabilize the tert-butylamino group.

Reduction and Purification

Reduction of keto intermediates to the corresponding 1-arylethanol derivatives is typically carried out using a mixture of iron and sodium borohydride or other suitable reducing agents. This step converts the ketone group into the secondary alcohol, completing the ethanolamine structure.

Purification is achieved through standard organic chemistry techniques such as crystallization, chromatography, or extraction, ensuring the removal of by-products and unreacted starting materials.

Reaction Conditions and Catalysts

Solvents: Ethanol is commonly used as the reaction medium for amination and substitution steps due to its polarity and ability to dissolve both organic and inorganic reagents.

Temperature: Controlled low temperatures (5-15 °C) are crucial during amination to prevent side reactions and degradation of sensitive intermediates.

Catalysts and Acids: Hydrogen chloride gas and isobutylene are employed to generate the tert-butyl cation in situ, facilitating the formation of the tert-butylamino group.

Reducing Agents: Sodium borohydride in combination with iron powder is used for selective reduction of ketones to alcohols.

Data Table: Summary of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | Brominating agent, controlled temp | Selective 5-bromo substitution on thiophene ring |

| 2 | Amination | tert-Butylamine or ammonia, ethanol, 5-15 °C | Formation of tert-butylamino intermediate |

| 3 | Cationic tert-butylation | HCl gas, isobutylene | Stabilization of tert-butylamino group |

| 4 | Reduction | Fe powder + NaBH4 | Conversion of ketone to secondary alcohol |

| 5 | Purification | Crystallization/chromatography | Isolation of pure this compound |

Analysis of Preparation Methods

Advantages

The use of controlled bromination ensures regioselectivity, critical for the biological activity of the compound.

The tert-butylamino group introduction via cationic intermediates provides high yields and stability.

Reduction with iron and sodium borohydride is a mild and selective method, preserving sensitive functional groups.

Challenges

Maintaining low temperatures during amination is necessary to avoid side reactions, which may complicate scale-up.

Handling of hydrogen chloride gas and isobutylene requires careful safety measures due to their hazardous nature.

Purification steps must be optimized to separate closely related impurities, especially in pharmaceutical applications.

化学反应分析

Types of Reactions

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives without bromine.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学研究应用

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and electronic devices.

作用机制

The mechanism of action of 1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The tert-butylaminoethanol moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

相似化合物的比较

Substituent Impact :

- Thiophene vs. This may affect receptor binding kinetics and metabolic stability .

- Halogen Effects : Bromine (target compound) vs. chlorine (C-78, Mabuterol) may influence lipophilicity and half-life. Bromine’s larger atomic radius could enhance receptor affinity but reduce solubility.

- Polar Groups : Terbutaline’s 3,5-dihydroxy groups enhance water solubility but reduce oral bioavailability compared to halogenated analogs .

Pharmacological Activity and Selectivity

Bronchodilatory Potency

- C-78 (1-(o-chlorophenyl) analog): Exhibits 2–10× stronger bronchodilation than clorprenaline and a duration >10× longer than isoproterenol. Oral administration shows superior efficacy due to metabolic stability .

- Mabuterol: The trifluoromethyl group at the 5-position enhances lipophilicity and β2-adrenergic selectivity, reducing cardiac side effects (e.g., chronotropic effects <1/1000 of isoproterenol) .

生物活性

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol is a compound of interest due to its potential biological activities, particularly in the context of treating respiratory diseases such as cystic fibrosis and asthma. This compound is characterized by its unique structure, which includes a brominated thienyl group and a tert-butylaminoethanol moiety.

The biological activity of this compound is primarily linked to its interaction with the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in ion transport across epithelial cell membranes, and its dysfunction is a hallmark of cystic fibrosis. The compound acts as a CFTR modulator, enhancing chloride ion transport and thereby improving mucociliary clearance in the lungs.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in vitro and in vivo:

-

In Vitro Studies :

- Cell Line Experiments : In studies using human bronchial epithelial cells, this compound demonstrated significant enhancement of CFTR-mediated chloride ion transport. The results indicated an increase in intracellular chloride levels, which is critical for maintaining proper lung function .

- Toxicity Assessments : Toxicological evaluations revealed that the compound exhibited low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

- In Vivo Studies :

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known CFTR modulators:

| Compound Name | Mechanism of Action | Efficacy (in vitro) | Efficacy (in vivo) | Toxicity Level |

|---|---|---|---|---|

| This compound | CFTR modulator | High | Moderate | Low |

| Ivacaftor | CFTR potentiator | Very High | High | Moderate |

| Lumacaftor | CFTR corrector | Moderate | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。